molecular formula C11H11F6NO B2474205 1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol CAS No. 383148-59-2

1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol

Cat. No. B2474205
CAS RN: 383148-59-2
M. Wt: 287.205
InChI Key: DIXQZNUQWAYUBA-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a chemical compound with the CAS Number: 383148-59-2. It has a molecular weight of 287.2 and its IUPAC name is 1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol . It is a liquid in physical form .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2 .


Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a liquid at room temperature . It has a refractive index of 1.483 . The boiling point is not specified in the sources I found.

Scientific Research Applications

  • Chemical Synthesis and Structural Studies

    • The compound serves as a precursor or intermediate in synthesizing various structurally complex molecules. For instance, it is involved in the preparation of 4-trifluoromethyl-2-quinolinones, a class of compounds with diverse applications, through a process called the "watering protocol" (Marull, Lefebvre, & Schlosser, 2004). Similarly, its derivatives have been used to create functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its utility in complex molecular constructions (Volle & Schlosser, 2002).
  • Conformational Analysis and Molecular Behavior Studies

    • The compound's derivatives have been a subject of extensive conformational studies. For example, investigations into the rotational spectrum of 4,4,4-trifluoro-1-butanol, a related compound, have shed light on its conformational landscape and relaxation paths, contributing valuable insights into the behavior of fluorine-containing aliphatic alcohols (Lu et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules, paving the way for their application in various fields.
  • Material Science and Engineering

    • The compound and its related chemicals play a significant role in the development of materials with specific properties. For instance, the intricate studies on inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols have implications for designing substances with desired chemical and physical characteristics, useful in a range of industrial and scientific applications (Singh, Twamley, & Shreeve, 2001).
  • Organic Chemistry and Reaction Mechanisms

    • The compound's derivatives have been involved in studies related to reaction mechanisms and synthesis pathways. For example, the exploration of palladium-catalyzed coupling reactions using derivatives of this compound provides valuable insights into complex organic synthesis processes (Kino et al., 2008).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXQZNUQWAYUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol

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